molecular formula C14H19FN2O B4707294 N-(3-fluoro-4-methylphenyl)-3-methyl-1-piperidinecarboxamide

N-(3-fluoro-4-methylphenyl)-3-methyl-1-piperidinecarboxamide

Cat. No. B4707294
M. Wt: 250.31 g/mol
InChI Key: GOVFDCNCXVEUAR-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-3-methyl-1-piperidinecarboxamide, also known as FMP, is a synthetic compound that belongs to the family of piperidinecarboxamides. It is a potent and selective blocker of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain sensation. FMP has been extensively studied for its potential therapeutic applications in pain management and other related disorders.

Mechanism of Action

N-(3-fluoro-4-methylphenyl)-3-methyl-1-piperidinecarboxamide blocks the TRPV1 channel by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to various stimuli, such as heat and capsaicin. As a result, the transmission of pain signals to the central nervous system is reduced, leading to a reduction in pain sensation and inflammation.
Biochemical and physiological effects
This compound has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It can effectively reduce pain sensation and inflammation without causing significant side effects, such as sedation and respiratory depression. This compound has also been shown to have a longer duration of action compared to other TRPV1 channel blockers, making it a promising candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-fluoro-4-methylphenyl)-3-methyl-1-piperidinecarboxamide is its high potency and selectivity for the TRPV1 channel. This allows for more precise and specific targeting of the channel, reducing the risk of off-target effects and toxicity. This compound also has a longer duration of action compared to other TRPV1 channel blockers, making it a more effective and convenient option for chronic pain management.
One of the limitations of this compound is its relatively complex synthesis method, which may limit its availability and accessibility for research purposes. Additionally, more research is needed to fully understand the long-term safety and efficacy of this compound in humans.

Future Directions

There are several potential future directions for the research and development of N-(3-fluoro-4-methylphenyl)-3-methyl-1-piperidinecarboxamide. One area of interest is the use of this compound in combination with other analgesic drugs, such as opioids, to enhance their efficacy and reduce their side effects. Another area of interest is the development of novel TRPV1 channel blockers with improved potency, selectivity, and safety profiles. Finally, more research is needed to fully understand the role of TRPV1 channels in various pain and inflammatory disorders and to identify new therapeutic targets for the treatment of these conditions.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-3-methyl-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management and other related disorders. It has been shown to be a potent and selective TRPV1 channel blocker, which plays a crucial role in pain sensation. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and acid, and are involved in the transmission of pain signals to the central nervous system. By blocking the TRPV1 channel, this compound can effectively reduce pain sensation and inflammation.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-10-4-3-7-17(9-10)14(18)16-12-6-5-11(2)13(15)8-12/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVFDCNCXVEUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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